molecular formula C7H15NO2 B14632782 2-Methylpentan-2-yl carbamate CAS No. 52642-50-9

2-Methylpentan-2-yl carbamate

Cat. No.: B14632782
CAS No.: 52642-50-9
M. Wt: 145.20 g/mol
InChI Key: GBTDBGCFBSEIRV-UHFFFAOYSA-N
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Description

2-Methylpentan-2-yl carbamate: is a chemical compound with the molecular formula C7H15NO2 . It is also known by its IUPAC name, 2-Methyl-2-pentanyl carbamate . This compound belongs to the class of carbamates, which are esters of carbamic acid. Carbamates are widely used in various applications, including as pesticides, pharmaceuticals, and intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpentan-2-yl carbamate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-pentanol with carbamoyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of carbonylimidazolide in water with a nucleophile. This method is efficient and allows for the preparation of carbamates without the need for an inert atmosphere. The products precipitate out from the reaction mixture and can be obtained in high purity by filtration .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpentan-2-yl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylpentan-2-yl carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential use in pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of pesticides and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methylpentan-2-yl carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase . The inhibition occurs through the carbamylation of the active site serine residue in the enzyme, leading to the formation of a stable carbamate-enzyme complex. This prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter .

Comparison with Similar Compounds

Uniqueness: 2-Methylpentan-2-yl carbamate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched aliphatic chain and carbamate group make it a versatile compound for various applications in research and industry .

Properties

CAS No.

52642-50-9

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-methylpentan-2-yl carbamate

InChI

InChI=1S/C7H15NO2/c1-4-5-7(2,3)10-6(8)9/h4-5H2,1-3H3,(H2,8,9)

InChI Key

GBTDBGCFBSEIRV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)OC(=O)N

Origin of Product

United States

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